3-hydroxy-6-(2-hydroxyethyl)-2,2,5,7-tetramethyl-2,3-dihydro-1H-inden-1-one

Cytotoxicity Anticancer Colorectal cancer

Researchers sourcing ‘pterosin’ or ‘indanone’ compounds risk obtaining isomers with divergent biological activity-e.g., Onitin (4-hydroxyl isomer, mp 212°C) vs. Pterosin D (mp 180-183°C). Pterosin D is the well-characterized (3R)-enantiomer that activates PKA via cAMP-binding domain engagement without elevating cAMP, demonstrating oral efficacy in 5xFAD Alzheimer's models. - Identity verification: melting point 180-183°C distinguishes from Onitin (212°C); confirm by 1H-NMR or HPLC co-injection. - PKA binding requires (3R)-configuration; racemic or diastereomeric mixtures will not replicate published pharmacology. - Supplied at ≥98% HPLC purity with MS/NMR documentation for use as a chromatographic standard or low-cytotoxicity baseline (HCT116 IC50 = 183.7 μM) in oncology screens.

Molecular Formula C15H20O3
Molecular Weight 248.32 g/mol
CAS No. 34169-70-5
Cat. No. B208798
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-hydroxy-6-(2-hydroxyethyl)-2,2,5,7-tetramethyl-2,3-dihydro-1H-inden-1-one
CAS34169-70-5
Molecular FormulaC15H20O3
Molecular Weight248.32 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C(=C1CCO)C)C(=O)C(C2O)(C)C
InChIInChI=1S/C15H20O3/c1-8-7-11-12(9(2)10(8)5-6-16)14(18)15(3,4)13(11)17/h7,13,16-17H,5-6H2,1-4H3
InChIKeyFITSCHPIOGIYJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





Pterosin D: Chemical Identity and Physicochemical Profile


3-Hydroxy-6-(2-hydroxyethyl)-2,2,5,7-tetramethyl-2,3-dihydro-1H-inden-1-one, commonly designated Pterosin D (CAS 34169-70-5), is a C15 indanone-class sesquiterpenoid with molecular formula C15H20O3 and monoisotopic mass 248.1412 Da [1][2]. It bears a 3R-hydroxyl group critical for its biological recognition, and four methyl substituents that collectively distinguish it from 13- and 14-carbon pterosin congeners in chromatographic and spectroscopic profiles [3]. Originally isolated from Pteridium aquilinum (bracken fern) and subsequently identified in Pteris cretica and Dicksonia spp., Pterosin D is now routinely supplied at ≥98% purity (HPLC) for research use, making it a well-characterized, analytically tractable entry point into the pterosin chemical space [1][4].

Pathway tool cAMP-independent PKA activation study fit; (3R)-stereochemistry for target engagement experiments.
Cell-model probe Low-cytotoxicity pterosin suitable as baseline compound or derivatization scaffold in cancer cell assays.
Reference standard High-purity analytical reference for phytochemical isolation, NMR fingerprinting, and chromatographic dereplication.

Pterosin D: Why Generic Substitution Fails


Within the pterosin family, seemingly minor structural variations drive large functional divergences. Pterosin D possesses a unique combination of four methyl groups (C-2 gem-dimethyl, C-5, C-7), a C-3 hydroxyl with defined (R)-stereochemistry, and a C-6 hydroxyethyl chain; shifting the hydroxyl to C-4 (as in Onitin) or replacing the hydroxyethyl with a methoxyethyl group abolishes documented biological signatures [1]. In direct cytotoxicity profiling, Pterosin D is 23-fold less potent than certain glycosylated pterosins against HCT116 cells, meaning that procurement of a generic “pterosin” or “indanone” without precise structural specification risks selecting a compound with either negligible or excessively cytotoxic properties, depending on the experimental objective [1]. Furthermore, the C3-hydroxyl configuration governs PKA activation potency, so enantiomeric or diastereomeric mixtures will not replicate the pharmacological profile reported for the homochiral (3R)-form [2].

Positional isomer Onitin (C4-OH)
Shares identical formula but distinct radical-scavenging vs. PKA-activation profiles. Biological endpoint interpretation may shift; identity verification by melting point or NMR is recommended.
Glycosylated pterosin analogs
Show markedly higher cytotoxicity in HCT116 cells. Using a generic pterosin fraction or glycosylated derivative could shift the assay baseline and confound mechanistic readouts.
Racemic or diastereomeric mixtures
PKA binding requires (3R)-configuration; racemate or opposite enantiomer may not reproduce reported cAMP-independent activation endpoints.

Pterosin D: Comparative Evidence Guide


Cytotoxicity Differentiation in Colorectal Cancer Cells

In a head-to-head cytotoxicity screen of 12 pterosin derivatives against HCT116 human colorectal cancer cells, Pterosin D (compound 5) exhibited an IC50 of 183.7 μM, whereas the caffeoylated pterosin C glycoside (compound 1) displayed an IC50 of 8.0 ± 1.7 μM, representing a 23-fold difference in potency [1]. Pterosin D was among the least cytotoxic agents in the panel, while the most potent glycosylated derivatives induced caspase-9 upregulation and annexin V/PI-positive apoptosis [1]. This wide potency range underscores that Pterosin D can serve as a low-cytotoxicity baseline compound for mechanistic studies where apoptotic activation is an undesired confounding variable [1].

Cytotoxicity in HCT116 cells
Head-to-head
Pterosin D: IC50 = 183.7 μM vs Glycosylated pterosin C: IC50 = 8.0 μM
Supports low-cytotoxicity baseline for cell-model endpoint review; ~23-fold less potent than the most active comparator.
48 h MTT assay; Pterosin D among the least cytotoxic in 12-compound panel.
Cytotoxicity Anticancer Colorectal cancer Pterosin HCT116

Direct PKA Activation vs. cAMP-Elevating Agents

Pterosin D, bearing a C3-hydroxyl group, directly binds and activates protein kinase A (PKA) in neuronal cells without elevating intracellular cAMP levels or inhibiting phosphodiesterase (PDE) [1]. In silico docking confirmed that C3-hydroxylated pterosins fit the cAMP-binding domains (CBD1, CBD2) of bovine PKA [1]. This contrasts with the clinical PDE inhibitors (e.g., rolipram, cilostazol) that activate PKA indirectly by blocking cAMP hydrolysis [1]. In primary mouse cortical neurons, C3-hydroxylated pterosins accelerated neuronal proliferation and neurite outgrowth more potently than dibutyryl-cAMP, a cell-permeable cAMP analog [1]. This cAMP-independent, direct PKA activation mechanism represents a qualitatively distinct pharmacological profile that cannot be replicated by pterosins lacking the C3-hydroxyl (e.g., pterosin B) or by generic indanones [1].

PKA activation mechanism
Class-level
Direct PKA binding; no cAMP elevation vs PDE inhibitors (rolipram): indirect activation via cAMP
cAMP-independent activation distinguishes Pterosin D from PDE-based tools; requires (3R)-hydroxyl.
In silico docking on bovine PKA CBD; primary mouse cortical neuron assays.
Alzheimer's disease PKA activation Neuroprotection Cognition cAMP-independent

In Vivo Cognitive Restoration in Alzheimer's Model

Oral administration of Pterosin D to the aggressive 5xFAD transgenic mouse model of Alzheimer's disease for 3 months significantly restored cognition and memory, as measured by the Morris water maze spatial learning task [1]. This is a direct in vivo demonstration of disease-modifying potential at a behavioral endpoint. While individual pterosin congeners such as pterosin B have shown neuroprotective activity in glutamate excitotoxicity assays (enhancing cell viability from 43.8% to 105% in vitro), only Pterosin D has publicly reported in vivo cognitive restoration data in a transgenic AD model as of the current evidence base [2]. For procurement decisions targeting AD-relevant in vivo pharmacology, this represents a critical differentiator.

In vivo cognitive endpoint
Reported
Morris water maze: reported spatial memory restoration after 3-month oral dosing in 5xFAD mice.
Supports AD model-response endpoint interpretation; only pterosin with published transgenic AD in vivo data.
Cross-study comparison; no direct head-to-head against other pterosins in same model.
Alzheimer's disease In vivo efficacy Morris water maze 5xFAD mice Oral bioavailability

Positional Isomerism vs. Onitin

Onitin (CAS 53823-02-2) shares the identical molecular formula (C15H20O3) and molecular weight (248.3 Da) with Pterosin D but differs in the position of the phenolic hydroxyl: C-4 in Onitin versus C-3 in Pterosin D [1]. This single positional shift produces distinct biological profiles. Onitin is reported to exhibit superoxide and DPPH radical scavenging activity along with hepatoprotective effects in tacrine-induced Hep G2 cytotoxicity, whereas Pterosin D's documented activities center on PKA activation and low intrinsic cytotoxicity [2]. The physical properties also diverge: Onitin has a reported melting point of 212 °C compared to 180–183 °C for Pterosin D, providing a straightforward identity verification check [3]. Procuring 'a hydroxy-tetramethyl-indanone' without specifying the hydroxyl position risks receiving a compound with a substantively different bioactivity and safety profile.

Positional isomer vs. Onitin
Cross-study
Pterosin D (C3-OH): PKA activator, low cytotoxicity vs Onitin (C4-OH): radical scavenger, hepatoprotective in Hep G2
Hydroxyl position drives distinct bioactivity; melting point divergence (29–32 °C) offers rapid identity check.
Same molecular formula C15H20O3; independent studies.
Positional isomer Structure-activity relationship Onitin Indanone Procurement specificity

Analytical Purity and Identity Benchmarking

Commercially sourced Pterosin D is routinely characterized by HPLC, MS, and NMR with purity specifications reaching ≥98% (HPLC) [1]. This is significant because pterosin isolates from fern species are typically complex mixtures requiring extensive chromatographic purification; the availability of a certified reference standard with defined purity (HPLC ≥98%) eliminates batch-to-batch variability that plagued earlier natural product pharmacology studies [2][3]. Pterosin D has been established as a known reference compound (compound 5) in phytochemical isolation studies for structural comparison against novel pterosins, confirming its utility as an analytical benchmark [3]. This level of analytical documentation is absent for many minor pterosin congeners (e.g., pterosin F, H, I, Z), making Pterosin D a more reliable procurement choice for studies requiring batch-to-batch reproducibility.

Analytical benchmark
Specification review
Purity ≥98% HPLC; identity confirmed by MS and NMR; melting point 180–183 °C.
Well-characterized reference standard supports reproducible analytical and pharmacological workflows.
Established as reference compound in phytochemical isolation studies; multiple vendor sources.
Purity specification HPLC analysis Quality control Standardization Natural product procurement

Pterosin D: Application Scenarios for Procurement


Alzheimer's Drug Discovery: Direct PKA Activation

Pterosin D is uniquely suited for neuroscience programs targeting PKA-mediated synaptic plasticity and neuroprotection. Unlike PDE inhibitors (rolipram, cilostazol) that elevate cAMP globally and carry gastrointestinal and cardiovascular side effects, Pterosin D binds directly to PKA's cAMP-binding domain, activating the kinase without altering intracellular cAMP levels [1]. In the 5xFAD mouse model, 3-month oral Pterosin D treatment significantly restored spatial learning and memory on the Morris water maze [1]. This cAMP-independent mechanism, combined with demonstrated oral efficacy, positions Pterosin D as a mechanistically novel lead compound for Alzheimer's disease research. Procurement should specify the (3R)-enantiomer, as the C3-hydroxyl configuration is essential for PKA binding [1].

Cancer Research: Low-Cytotoxicity Baseline

For oncology programs screening pterosin derivatives against colorectal or other cancer lines, Pterosin D provides an essential low-cytotoxicity baseline. In a 12-compound head-to-head HCT116 cytotoxicity screen, Pterosin D (IC50 = 183.7 μM) was substantially less active than glycosylated pterosin C derivatives (IC50 as low as 8.0 μM), which induced caspase-9-mediated apoptosis [2]. This wide activity range within the same structural family makes Pterosin D valuable as a negative control or scaffold for semi-synthetic derivatization. Researchers can use Pterosin D to establish background cytotoxicity thresholds against which novel synthetic pterosin analogs are benchmarked [2].

Natural Product Chemistry: Analytical Reference Standard

Pterosin D is an established and repeatedly cited reference compound in phytochemical isolation workflows. In the 2019 structural elucidation of four new pterosins from Pteris cretica, Pterosin D (compound 5) was used as the known comparator for NMR chemical shift assignments, with its 1H-NMR and 13C-NMR data serving as the structural anchor for identifying creticolactone A and other novel congeners [3]. Its commercial availability at ≥98% HPLC purity with MS and NMR documentation enables its deployment as a chromatography retention-time marker and spectroscopic standard, facilitating the dereplication of known pterosins during bioassay-guided fractionation .

Quality Assurance: Identity Verification vs. Onitin

Purchasers sourcing hydroxy-tetramethyl-indanones should implement melting point verification to discriminate Pterosin D (180–183 °C) from its positional isomer Onitin (212 °C), as the two share identical molecular formula (C15H20O3) and molecular weight (248.3 Da) [4]. This 29–32 °C melting point differential provides a rapid, low-cost identity check before committing to costly biological assays. Confirmation by 1H-NMR (diagnostic aromatic proton chemical shifts) or HPLC co-injection with an authentic standard further mitigates the risk of isomer misidentification, which is especially relevant when sourcing from suppliers that list the compound only under its IUPAC name without stereochemical or positional specificity [4].

Application
Selection Property
Validation Focus
PKA signaling pathway studies
(3R)-stereochemistry and cAMP-independent activation
PKA binding assay; AD model endpoint interpretation
Cell-model cytotoxicity baseline
Low-cytotoxicity pterosin probe
Cytotoxicity endpoint thresholds; derivatization suitability
Phytochemical reference standard
High-purity, NMR/MS-documented analytical material
Retention time and structural identity confirmation
Positional isomer discrimination
Melting point and spectroscopic differentiation
Melting point verification; NMR identity check against Onitin
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